6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one
Overview
Description
EMD-1204831 is a potent and highly selective inhibitor of the mesenchymal–epithelial transition factor receptor, also known as hepatocyte growth factor receptor. This receptor plays a crucial role in morphogenesis, which is essential for embryonic development and tissue repair. Aberrant activation of the mesenchymal–epithelial transition factor receptor is associated with various human malignancies, including cancers of the lung, kidney, stomach, liver, and brain .
Preparation Methods
The preparation of EMD-1204831 involves synthetic routes that target the inhibition of the mesenchymal–epithelial transition factor receptor tyrosine kinase activity. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is developed through a series of chemical reactions that ensure its potency and selectivity .
Chemical Reactions Analysis
EMD-1204831 undergoes several types of chemical reactions, primarily focusing on its inhibitory activity against the mesenchymal–epithelial transition factor receptor. The compound effectively inhibits the receptor’s auto-phosphorylation and downstream signaling pathways. Common reagents used in these reactions include various kinase inhibitors and phosphorylation agents. The major products formed from these reactions are the inhibited forms of the mesenchymal–epithelial transition factor receptor, leading to reduced cell proliferation, survival, migration, invasion, metastasis, and drug resistance .
Scientific Research Applications
EMD-1204831 has significant scientific research applications, particularly in the field of cancer therapy. It has been shown to selectively suppress the mesenchymal–epithelial transition factor receptor tyrosine kinase activity, making it a promising candidate for targeted anticancer therapies. The compound has been tested in vitro and in vivo using human cancer cell lines and mouse xenograft models, demonstrating its ability to induce regression of human tumors. Additionally, EMD-1204831 is being evaluated in combination with inhibitors of epidermal growth factor receptor and vascular endothelial growth factor in various tumor xenograft models .
Mechanism of Action
The mechanism of action of EMD-1204831 involves the selective inhibition of the mesenchymal–epithelial transition factor receptor tyrosine kinase activity. By blocking both hepatocyte growth factor-dependent and constitutive phosphorylation of the receptor, EMD-1204831 interferes with survival, anchorage-independent growth, and hepatocyte growth factor-induced migration of susceptible tumor cells. This inhibition leads to reduced activation of signaling pathways involved in cell proliferation, survival, migration, invasion, metastasis, and drug resistance .
Comparison with Similar Compounds
EMD-1204831 is part of a new class of potent and highly selective mesenchymal–epithelial transition factor receptor inhibitors. Similar compounds include EMD-1214063, which also targets the mesenchymal–epithelial transition factor receptor with high selectivity and potency. Both compounds have shown efficacy in preclinical studies, but they differ in their pharmacokinetic properties and duration of inhibitory activity. EMD-1204831 and EMD-1214063 are unique in their ability to selectively target the mesenchymal–epithelial transition factor receptor, making them promising candidates for molecularly targeted anticancer strategies .
Properties
CAS No. |
1362819-72-4 |
---|---|
Molecular Formula |
C25H27N7O3 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-2-[[3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]phenyl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3 |
InChI Key |
CIUKPBWULKEZMF-UHFFFAOYSA-N |
SMILES |
O=C1C=CC(C2=CN(C)N=C2)=NN1CC3=CC(C4=NC=C(OCCN5CCOCC5)C=N4)=CC=C3 |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EMD-1204831; EMD 1204831; EMD1204831; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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